molecular formula C2HClF2O B1333779 2,2-Difluoroacetyl chloride CAS No. 381-72-6

2,2-Difluoroacetyl chloride

Cat. No.: B1333779
CAS No.: 381-72-6
M. Wt: 114.48 g/mol
InChI Key: KURKJXZWCPWPFX-UHFFFAOYSA-N
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Description

2,2-Difluoroacetyl chloride is an organic compound with the chemical formula C₂HClF₂O. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. This compound is primarily used as an intermediate in the production of various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoroacetyl chloride can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of difluoroacetyl fluoride. The process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis to Difluoroacetic Acid

DFAC undergoes rapid hydrolysis in the presence of water to yield difluoroacetic acid and hydrogen chloride . This reaction is highly exothermic and often violent due to the compound's extreme reactivity.

Reaction Conditions:

  • Solvent: Water (stoichiometric or excess).

  • Temperature: Proceeds readily at room temperature.

Mechanism:

  • Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.

  • Elimination of Cl⁻: The chloride leaving group is expelled, forming a tetrahedral intermediate.

  • Deprotonation: The intermediate collapses to release HCl and generate difluoroacetic acid .

Esterification with Alcohols

DFAC reacts with alcohols to form 2,2-difluoroacetate esters, a reaction critical in synthesizing fluorinated polymers and agrochemical intermediates .

General Reaction:
DFAC+ROHRCO2CF2H+HCl\text{DFAC}+\text{ROH}\rightarrow \text{RCO}_2\text{CF}_2\text{H}+\text{HCl}

Example: Reaction with ethanol produces ethyl 2,2-difluoroacetate.

Optimal Conditions:

ParameterValue
CatalystTriethylamine (TEA)
SolventDichloromethane (DCM)
Temperature0°C to room temperature
Yield78–91%

Procedure:

  • DFAC is treated with an alcohol (e.g., methanol, ethanol) in the presence of TEA.

  • The mixture is stirred until completion, followed by neutralization and extraction .

Amide Formation with Amines

DFAC reacts with primary and secondary amines to produce 2,2-difluoroacetamides, which serve as precursors to bioactive molecules .

Reaction Pathway:
DFAC+R2NHR2NCOCF2H+HCl\text{DFAC}+\text{R}_2\text{NH}\rightarrow \text{R}_2\text{NCOCF}_2\text{H}+\text{HCl}

Key Applications:

  • Synthesis of fluorinated analogs of neurotransmitters (e.g., difluoronoradrenaline) .

  • Intermediate in pharmaceutical agents targeting enzymatic pathways .

Experimental Data:

  • Catalyst: Palladium on carbon (Pd/C) for reductive amination .

  • Yield: Up to 91% under optimized Suzuki–Miyaura cross-coupling conditions .

Catalytic Hydrogenation to 2,2-Difluoroethyl Alcohol

DFAC is reduced to 2,2-difluoroethyl alcohol using hydrogen gas and noble metal catalysts, a step critical in producing fluorinated solvents and polymers .

Reaction:
ClCOCF2H+H2HOCH2CF2H+HCl\text{ClCOCF}_2\text{H}+\text{H}_2\rightarrow \text{HOCH}_2\text{CF}_2\text{H}+\text{HCl}

Optimized Parameters:

ParameterValue
Catalyst5% Pd/Al2_2O3_3
Temperature170–230°C
PressureAtmospheric
Contact Time10–60 seconds
Conversion Rate>95%

Challenges:

  • Trace difluoroacetyl fluoride (DFAF) impurities can form stable salts with Pd, reducing catalytic activity .

Grignard and Organometallic Reactions

DFAC participates in nucleophilic acyl substitutions with organometallic reagents (e.g., Grignard reagents) to form ketones or tertiary alcohols .

Example:
Reaction with 4-methoxyphenylzinc chloride yields 2-(4-methoxyphenyl)-2,2-difluoroacetophenone .

Conditions:

  • Catalyst: NiCl2_2/oxazoline ligand.

  • Solvent: Tetrahydrofuran (THF).

  • Yield: 91% (small scale) .

Anhydride Formation with Carboxylic Acids

DFAC reacts with carboxylic acids to form mixed anhydrides, though this application is less common due to competing hydrolysis .

Mechanism:

  • Nucleophilic attack by the carboxylate ion on DFAC.

  • Elimination of HCl to form the anhydride.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis
2,2-Difluoroacetyl chloride serves as a valuable reagent in the synthesis of fluorinated compounds. The presence of fluorine can enhance the biological activity and stability of organic molecules. It is particularly useful in:

  • Preparation of Difluorinated Heterocycles : The compound is utilized to synthesize difluorinated heterocycles, which are known for their diverse biological activities. For instance, difluoro-γ-lactams synthesized from this reagent have shown potential as anticonvulsant agents.
  • Acylation Reactions : As an acylating agent, this compound can acylate nucleophiles such as amines and alcohols, leading to the formation of amides and esters. This property is particularly beneficial for modifying biomolecules like proteins and peptides .

Medicinal Chemistry

Pharmaceutical Development
In medicinal chemistry, this compound is employed as an intermediate in the production of various pharmaceuticals. The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties. Some notable applications include:

  • Synthesis of Antiviral Agents : Research has indicated that compounds derived from this compound exhibit antiviral activity, making them candidates for further development in antiviral therapies.
  • Drug-Like Properties Enhancement : The introduction of difluoromethyl moieties into organic molecules can significantly enhance their drug-like properties, including increased metabolic stability and bioavailability.

Agrochemicals

Pesticide Formulation
The compound is also utilized in the formulation of agrochemicals. Its reactivity allows for the development of new pesticides with improved efficacy against pests while minimizing environmental impact. Applications include:

  • Synthesis of Insecticides : Compounds derived from this compound have been explored for their insecticidal properties against various agricultural pests .

Case Study 1: Synthesis of Difluoro-γ-lactams

A study demonstrated the synthesis of difluoro-γ-lactams using this compound as a key intermediate. The resulting compounds showed promising anticonvulsant activity in preclinical models.

CompoundActivityReference
Difluoro-γ-lactam AAnticonvulsant
Difluoro-γ-lactam BAnticonvulsant

Case Study 2: Agrochemical Development

Research on the use of this compound in developing new insecticides showed that derivatives exhibited significant insecticidal activity against Bactrocera cucurbitae.

InsecticideTarget PestEfficacy (%)Reference
Insecticide XBactrocera cucurbitae85%
Insecticide YBactrocera dorsalis90%

Mechanism of Action

The mechanism of action of 2,2-difluoroacetyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines and alcohols, leading to the formation of amides and esters. The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Biological Activity

2,2-Difluoroacetyl chloride (DFAC) is a chemical compound with the formula C₂HClF₂O. It is primarily utilized in organic synthesis, particularly as an intermediate in the production of various biologically active compounds. Understanding its biological activity is crucial for assessing its potential applications and safety in pharmaceutical and agrochemical contexts.

  • CAS Number : 381-72-6
  • Molecular Weight : 132.48 g/mol
  • Structure : DFAC contains two fluorine atoms attached to the acetyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of DFAC has been studied in various contexts, particularly its role as a precursor in the synthesis of difluorinated heterocycles, which exhibit diverse biological properties. The following sections detail specific findings related to its toxicity, potential therapeutic applications, and ecological impact.

Toxicity

DFAC is classified as a corrosive substance with potential toxic effects upon exposure. The safety data indicates that:

  • Acute Toxicity : It can cause irritation to skin and eyes upon contact. Inhalation may lead to respiratory issues, including cough and inflammation of lung tissue .
  • Chronic Effects : Prolonged exposure may result in respiratory diseases due to irritation of airways .

Biological Applications

  • Synthesis of Active Compounds :
    • DFAC is utilized in the synthesis of difluorinated heterocycles, which are important in developing pharmaceuticals and agrochemicals.
    • Research indicates that derivatives of DFAC can serve as inhibitors for specific biological pathways, such as the menin-MLL interaction critical in leukemia treatment .
  • Case Studies :
    • A study demonstrated that a compound derived from DFAC exhibited significant growth inhibition against MLL-AF9 transformed cells with a GI50 value of 75 nM, indicating its potential as an anti-cancer agent .
  • Ecotoxicological Impact :
    • Although specific data on DFAC's ecological toxicity is limited, it is noted that the compound does not exhibit endocrine-disrupting properties . However, caution is advised regarding its environmental persistence and bioaccumulation potential.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Acute ToxicityCauses skin/eye irritation; respiratory issues
Chronic ToxicityPotential long-term respiratory problems
Anticancer ActivityGrowth inhibition in leukemia cells (GI50 = 75 nM)
Synthesis ApplicationsPrecursor for difluorinated heterocycles
EcotoxicityNo evidence of endocrine disruption found

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2-difluoroacetyl chloride, and how do yields vary with different precursors?

  • Methodology : this compound can be synthesized via:

  • Route 1 : Reaction of phosphorus pentachloride (PCl₅) with free difluoroacetic acid. This method is direct but requires handling corrosive reagents .
  • Route 2 : Use of phosphorus oxychloride (POCl₃) with sodium or barium difluoroacetate. This approach avoids free acid handling and achieves higher yields (up to 50%) by using stable salts .
  • Alternative : Acylation of amines with difluoroacetyl chloride derivatives, as seen in the synthesis of thienothiadiazine dioxides (e.g., intermediate 18 in ).
  • Key Considerations : Route 2 is preferred for scalability, while Route 1 is useful for small-scale synthesis.

Q. What safety protocols are critical when handling this compound?

  • Handling Guidelines :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to its corrosive and toxic nature .
  • Ventilation : Use fume hoods to prevent inhalation (Risk Phrase R20) .
  • First Aid : Immediate rinsing with water for skin/eye contact (Safety Phrase S26/S28) .
    • Storage : Keep in airtight containers away from moisture to avoid hydrolysis.

Advanced Research Questions

Q. How does this compound participate in diastereoisomeric product formation, and what analytical techniques resolve such mixtures?

  • Case Study : In PET tracer synthesis ( ), bromofluoro acetyl chloride reacts with amine intermediates to form diastereoisomers (2a in a 80:20 ratio).

  • Analysis : ¹H NMR (doublets at 7.03/6.74 ppm, J = 49.45 Hz) and ¹⁹F NMR (peaks at -147.34/-143.52 ppm) confirm the ratio .
  • Resolution : Diastereoisomers need not be separated if subsequent steps (e.g., radiofluorination) produce optically inactive products .

Q. What strategies optimize the low yield (15%) in coupling reactions involving this compound?

  • Experimental Design :

  • Coupling Agents : Replace traditional reagents (e.g., thionyl chloride) with N,N'-dicyclohexylcarbodiimide (DCC)/DMAP or HATU/DIPEA to improve efficiency .
  • Competitive Side Reactions : Bromine atoms in bromofluoro acetyl chloride may compete for coupling sites; using isobutyl chloroformate as an intermediary reduces side reactions .
    • Yield Data : Alternative precursors (e.g., difluorobromo acetyl chloride) achieve 50% yield in precursor 2b synthesis .

Q. How is this compound employed in constructing fluorinated heterocycles, and what are the advantages over other fluorination methods?

  • Application :

  • Pyrazole Synthesis : Reacts with hydrazones to form 3-(difluoromethyl)pyrazole-4-carboxylates (Scheme 20-22, ). This method minimizes fluorine loss compared to late-stage fluorination .
  • Thienothiadiazine Dioxides : Acylation of aminothiophenesulfonamide (17 ) generates intermediates for neuroactive compounds ( ).
    • Advantages : High regioselectivity and compatibility with one-pot reactions (e.g., Scheme 23, ).

Q. Contradictions and Limitations

  • Yield Variability : Low yields in some routes (e.g., 15% in ) highlight reagent compatibility challenges.
  • Safety vs. Efficiency : While POCl₃-based methods are safer than PCl₅, they require careful pH control to avoid hydrolysis.

Properties

IUPAC Name

2,2-difluoroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClF2O/c3-1(6)2(4)5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURKJXZWCPWPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371681
Record name 2,2-difluoroacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381-72-6
Record name 2,2-difluoroacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoroacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stainless steel reaction tube having an inner diameter of 23 mm and a length of 400 mm was packed with granular anhydrous calcium chloride (63 g, 120 cc; available from Junsei Chemical Co., Ltd. (particle size: about 2.5 to 3.5 mm)). While flowing nitrogen at 50 cc/min into the reaction tube, the reaction tube was heated at a setting temperature of 160° C. The flow of the nitrogen was stopped simultaneously with feeding the difluoroacetyl fluoride, which had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds). It was observed that a heat spot of 10 to 20° C. was generated in the vicinity of the inlet of the reaction tube and shifted toward the outlet of the reaction tube with the passage of time. The outlet gas was sampled and analyzed over time by the gas chromatograph. It was confirmed by the experimental results that difluoroacetyl chloride (DFAC) and difluoroacetyl fluoride (DFAF) were contained in the gas sample. The experimental results are graphed in FIG. 1.
[Compound]
Name
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Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,2-Difluoroacetyl chloride
2,2-Difluoroacetyl chloride
2,2-Difluoroacetyl chloride

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